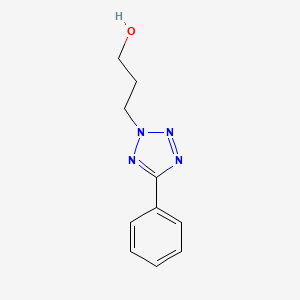
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol
Vue d'ensemble
Description
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol, also known as PTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTP is a tetrazole derivative that has a hydroxyl group attached to the propyl chain.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Tetrazolylalkanols and Tetrazolyl(hydroxy)alkylphosphonates : Krylov et al. (2014) explored the synthesis of 1-(5-phenyl-2H-tetrazol-2-yl)propan-1-ol through the reduction of ketones. This process is significant for the development of new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Krylov, Dogadina, & Trifonov, 2014).
Antifungal and Antimicrobial Applications
- Activity Against Candida Albicans : A study by Bondaryk et al. (2015) found that derivatives of 1-(5-aryl-2H-tetrazol-2-yl)propan-2-ol exhibited significant inhibitory effects on the growth of Candida albicans, suggesting potential as antifungal agents (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).
Antioxidant and Antidiabetic Activity
- Antioxidant and Antidiabetic Properties : Research by Kaushik et al. (2016) demonstrated that some derivatives of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole exhibit notable antioxidant and antidiabetic activities, highlighting their potential therapeutic value (Kaushik, Kumar, & Kumar, 2016).
Photophysical Applications
- Photophysical and Computational Studies : Kumbar et al. (2018) synthesized novel compounds combining coumarin pyrazoline moieties with tetrazoles, analyzing their photophysical properties. This research suggests applications in photonic and electronic devices (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).
Propriétés
IUPAC Name |
3-(5-phenyltetrazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-8-4-7-14-12-10(11-13-14)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQXGCCAFGRFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



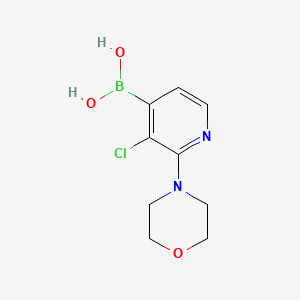
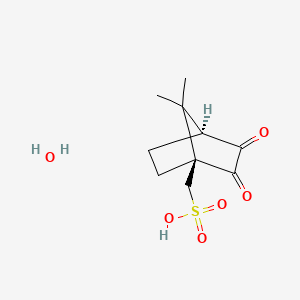
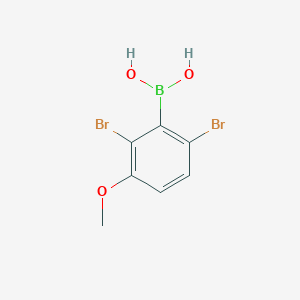
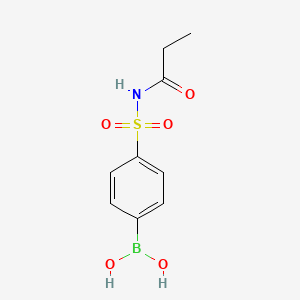
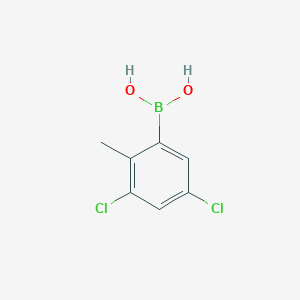
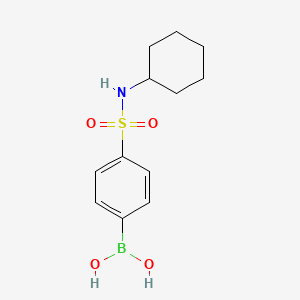

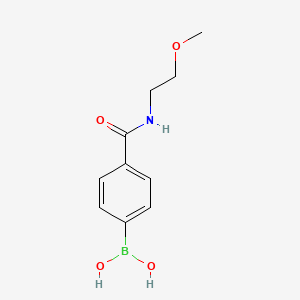
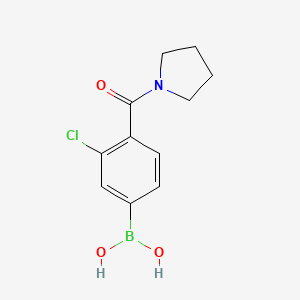
![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

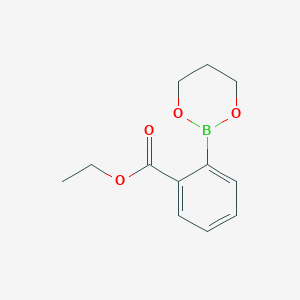
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)